molecular formula C14H9N3O B2475153 12H-quinoxalino[2,3-b][1,4]benzoxazine CAS No. 258-16-2

12H-quinoxalino[2,3-b][1,4]benzoxazine

Cat. No.: B2475153
CAS No.: 258-16-2
M. Wt: 235.246
InChI Key: DVVDOLPZDYBCBZ-UHFFFAOYSA-N
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Description

12H-quinoxalino[2,3-b][1,4]benzoxazine is a heterocyclic compound with the molecular formula C14H9N3O. It is characterized by a fused ring system that includes quinoxaline and benzoxazine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12H-quinoxalino[2,3-b][1,4]benzoxazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-dichloroquinoxaline with 2-aminophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 12H-quinoxalino[2,3-b][1,4]benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

12H-quinoxalino[2,3-b][1,4]benzoxazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 12H-quinoxalino[2,3-b][1,4]benzoxazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties .

Comparison with Similar Compounds

Uniqueness: 12H-quinoxalino[2,3-b][1,4]benzoxazine is unique due to its combined quinoxaline and benzoxazine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

12H-quinoxalino[2,3-b][1,4]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O/c1-2-6-10-9(5-1)15-13-14(17-10)18-12-8-4-3-7-11(12)16-13/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVDOLPZDYBCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=NC4=CC=CC=C4N=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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